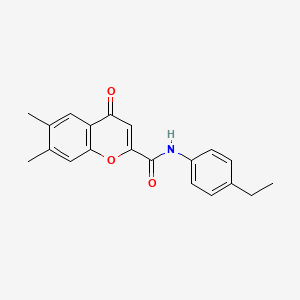

N-(4-ethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(4-ethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide featuring a 4H-chromene-4-one core substituted with methyl groups at positions 6 and 5.

Properties

Molecular Formula |

C20H19NO3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C20H19NO3/c1-4-14-5-7-15(8-6-14)21-20(23)19-11-17(22)16-9-12(2)13(3)10-18(16)24-19/h5-11H,4H2,1-3H3,(H,21,23) |

InChI Key |

GWUSHYZDCRINDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:

Starting Materials: The synthesis begins with the preparation of 4-ethylphenylamine and 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid.

Amide Formation: The carboxylic acid is then reacted with 4-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible results.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, anti-inflammatory, and antioxidant properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share the 6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide scaffold but differ in their aryl/alkyl substituents:

| Compound Name | Substituent on Amide Nitrogen | Key Structural Features |

|---|---|---|

| N-(4-ethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | 4-ethylphenyl | Ethyl group (electron-donating, moderate lipophilicity) |

| N-[3-(trifluoromethyl)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | 3-trifluoromethylphenyl | Trifluoromethyl group (electron-withdrawing, high electronegativity) |

| N-benzyl-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | Benzyl | Bulky aromatic substituent (high lipophilicity) |

Analysis of Substituent Effects

Electronic and Steric Properties

- N-(4-ethylphenyl)-... : The 4-ethylphenyl group provides moderate electron-donating effects via the ethyl chain. This may enhance metabolic stability compared to electron-withdrawing groups, as alkyl chains are less prone to oxidative metabolism .

- This substitution often improves solubility in polar solvents .

- This could limit bioavailability in hydrophilic environments .

Hypothetical Pharmacological Implications

- Kinase Inhibition : Trifluoromethyl-substituted analogs are common in kinase inhibitors due to their ability to form strong interactions with ATP-binding pockets. The ethylphenyl variant may exhibit weaker binding affinity but better pharmacokinetics .

- Antimicrobial Activity : Benzyl-substituted chromenes are reported to show enhanced antimicrobial activity in some studies, possibly due to increased membrane penetration .

Biological Activity

N-(4-ethylphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

The synthesis of this compound typically involves the condensation of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 4-ethylphenylamine. The reaction often requires coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H19NO3 |

| Molecular Weight | 293.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 879351-28-7 |

Antioxidant Properties

Research indicates that chromene derivatives exhibit significant antioxidant activity. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively. The mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thus neutralizing their harmful effects on cellular components .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in human cancer cells, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It can interact with specific receptors affecting cellular signaling pathways.

- Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in cancer cells .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of chromene derivatives:

- Cytotoxicity Studies : A series of chromene derivatives were synthesized and tested for cytotoxicity against A549 and MCF-7 cell lines. Results showed that certain derivatives exhibited IC50 values as low as 6.40 µg/mL against MCF-7 cells .

- Antioxidant Assays : Compounds were evaluated using DPPH radical scavenging assays, showing significant antioxidant capacity compared to control groups.

- Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities of this compound with targets involved in oxidative stress and cancer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.